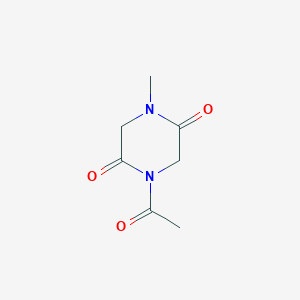

1-Acetyl-4-methylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

170376-79-1 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

1-acetyl-4-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C7H10N2O3/c1-5(10)9-4-6(11)8(2)3-7(9)12/h3-4H2,1-2H3 |

InChI Key |

KQGYTGHDLOOGJC-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CC(=O)N(CC1=O)C |

Canonical SMILES |

CC(=O)N1CC(=O)N(CC1=O)C |

Synonyms |

2,5-Piperazinedione, 1-acetyl-4-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Acetyl 4 Methylpiperazine 2,5 Dione and Its Analogues

De Novo Synthesis Approaches to the Piperazine-2,5-dione Core

De novo strategies focus on building the piperazine-2,5-dione ring from acyclic precursors. These methods are valued for their ability to introduce stereochemical diversity and a wide range of substituents onto the core structure.

Cyclization reactions are the most common methods for forming the piperazine-2,5-dione core, typically involving the formation of two amide bonds to create the six-membered ring.

The most traditional and widely used method for synthesizing the piperazine-2,5-dione skeleton is the head-to-tail cyclization of dipeptide precursors. wikipedia.orgresearchgate.net This approach often involves heating a dipeptide ester, which can spontaneously cyclize to form the desired DKP ring, often with the elimination of an alcohol. wikipedia.org For instance, the simple piperazine-2,5-dione parent ring can be prepared by the self-condensation of glycine (B1666218) in a high-boiling solvent like ethylene glycol. mdpi.comwordpress.com

The synthesis typically involves a sequence of steps: intermolecular condensation of protected amino acids to form a linear dipeptide, followed by deprotection and an intramolecular cyclization. organic-chemistry.org One modern approach utilizes a diboronic acid anhydride catalyst for peptide bond formation, which improves atom economy by producing water as the only byproduct. organic-chemistry.org This three-step sequence can be performed without intermediate purification, leading to high yields of DKPs with various functional groups. organic-chemistry.org However, a common challenge in these cyclization reactions is the risk of epimerization at the α-carbon positions, especially under harsh basic, acidic, or thermal conditions. wikipedia.orgresearchgate.net To mitigate this, milder methods have been developed. wikipedia.org

| Method | Precursor | Conditions | Key Features | Reference(s) |

| Thermal Cyclization | Dipeptide Ester | Heating in high-boiling solvent (e.g., toluene, xylene) | Spontaneous cyclization; risk of racemization. | wikipedia.orgresearchgate.net |

| Catalytic Condensation | N-protected Amino Acids | 1. Diboronic acid anhydride catalyst; 2. N-deprotection; 3. Intramolecular cyclization. | High yields, good atom economy, avoids stoichiometric condensation reagents. | organic-chemistry.org |

| Microwave-Assisted Cyclization | N-Boc Dipeptide Esters | Microwave irradiation, solvent-free | Environmentally friendly, rapid, can improve stereoselectivity. | researchgate.net |

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry that can be adapted for the synthesis of piperazine-2,5-diones. mdpi.comnih.gov This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide, which serves as a dipeptide-like precursor. wikipedia.orgnih.gov

This acyclic Ugi adduct can then undergo a subsequent cyclization step to form the DKP ring. mdpi.com This post-transformation often involves deprotection and activation-based cyclization under acidic or basic conditions. mdpi.com An advantageous strategy involves an Ugi-4CR followed by an intramolecular SN2 cyclization, which can be performed in a one-pot sequence under mild conditions, using greener solvents like ethanol. mdpi.com The Ugi reaction is highly efficient and allows for the rapid generation of a diverse library of DKP analogues by varying the four starting components. nih.govacs.org

| Ugi Strategy | Components | Post-Reaction Step | Advantages | Reference(s) |

| Ugi-4CR / Cyclization | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Deprotection and activation-based cyclization (acidic or basic) | High synthetic efficacy, broad scope of starting materials. | wikipedia.orgmdpi.com |

| Ugi-4CR / SN2-Cyclization | Bifunctional component (e.g., dipeptide), Aldehyde, Isocyanide | Intramolecular nucleophilic substitution | One-pot synthesis, mild conditions, good overall yields (42–68%). | mdpi.comnih.gov |

| Solid-Phase Ugi Reaction | Resin-bound amine, α-bromoacid, Aldehyde, Isocyanide | Base-catalyzed cyclization on solid support | Allows for high-purity products via cyclitive cleavage. | acs.org |

Beyond dipeptide cyclization, other strategies focus on forming the DKP ring through sequential or tandem amide bond formation. One such method involves the intermolecular condensation of α-haloacetamides. For example, the reaction of two molecules of an N-substituted α-chloroacetamide in the presence of a base can lead to the formation of a symmetrical 1,4-disubstituted piperazine-2,5-dione. researchgate.net This self-condensation proceeds via an SN2 pathway where the anion generated on the nitrogen of one molecule attacks the α-carbon of a second molecule, displacing the halide. researchgate.net

Another elegant approach is the Dieckmann-like cyclization. This method has been used to construct trisubstituted piperazine-2,5-diones, providing access to derivatives with electron-withdrawing groups at the 3-position, which are not readily accessible through other routes. thieme-connect.com The synthesis utilizes readily available starting materials and proceeds in modest to good yields. thieme-connect.com

Cyclization Reactions

Functionalization and Derivatization of Pre-formed Piperazine-2,5-dione Rings

An alternative to de novo synthesis is the modification of a pre-existing piperazine-2,5-dione scaffold. This approach is particularly useful for synthesizing analogues with specific substitution patterns, such as the target molecule 1-acetyl-4-methylpiperazine-2,5-dione. The synthesis would likely start from the parent piperazine-2,5-dione, followed by sequential N-alkylation and N-acylation.

N-alkylation is a key strategy for introducing substituents onto the nitrogen atoms of the piperazine-2,5-dione ring. For a compound like this compound, a plausible synthesis involves the stepwise functionalization of the parent DKP ring. This can be achieved by first performing a selective N-methylation, followed by N-acetylation of the remaining N-H bond, or vice-versa.

A general procedure for the alkylation of an N-acetylpiperazine involves reacting it with an alkyl halide in the presence of a base like potassium carbonate. researchgate.net While this has been demonstrated on piperazine (B1678402) itself, the principle can be extended to N-acetylpiperazine-2,5-dione. The synthesis of 1-methylpiperazine-2,5-dione has been described, which would be the key intermediate for a final acetylation step. chemicalbook.com

Alternatively, starting with the parent piperazine-2,5-dione, a reductive N-alkylation followed by N-acylation can be employed. researchgate.net The synthesis of 1,4-diacetylpiperazine-2,5-dione is readily achieved by treating the DKP core with acetyl chloride, and this activated intermediate can be used for further C-C bond-forming reactions. mdpi.comresearchgate.net The synthesis of the target molecule could therefore proceed through the formation of 1-methylpiperazine-2,5-dione, followed by a standard acetylation reaction.

| Reaction | Substrate | Reagents | Product Type | Reference(s) |

| N-Alkylation | N-Acetylpiperazine | Alkyl halide, K2CO3 | 1-Alkyl-4-acetylpiperazine | researchgate.net |

| N-Methylation | Dipeptide Analog | Not specified | N-methylated dipeptide | nih.gov |

| N-Acetylation | Piperazine-2,5-dione | Acetyl chloride | 1,4-Diacetylpiperazine-2,5-dione | mdpi.com |

| Sequential Functionalization | Piperazine-2,5-dione | 1. Methylating agent; 2. Acetylating agent | This compound | (Plausible route) |

N-Alkylation Strategies

Selective Methylation at Nitrogen (e.g., N4-Methylation)

The synthesis of N-methylated piperazine-2,5-diones, such as 1-methylpiperazine-2,5-dione, serves as a foundational step for producing asymmetrically substituted derivatives like the target compound. A common route involves the cyclization of a dipeptide precursor. For instance, N-tert-butoxycarbonylglycylsarcosine ethyl ester can be deprotected using trifluoroacetic acid and subsequently cyclized in the presence of potassium carbonate in ethanol to yield 1-methylpiperazine-2,5-dione. chemicalbook.com This selective methylation provides a key intermediate where one nitrogen is available for further functionalization, such as acetylation, while the other is capped with a methyl group. The increased lipophilicity resulting from N-alkylation can be advantageous for certain biological applications. nih.gov

Alkylation at Activated Carbon Centers (e.g., C3 and C6)

The carbon atoms at the C3 and C6 positions of the piperazine-2,5-dione ring are activated by the adjacent carbonyl and amide groups, making them susceptible to alkylation. While direct alkylation can be challenging, specialized methods have been developed. Asymmetric palladium-catalyzed decarboxylative allylic alkylation has been successfully applied to N-protected piperazin-2-ones, allowing for the enantioselective synthesis of α-tertiary derivatives. nih.gov This principle can be extended to piperazine-2,5-dione systems. Furthermore, products obtained from Dieckmann cyclization routes, which possess electron-withdrawing groups at the C3 position, can be further elaborated through alkylation reactions to access a diverse range of structurally complex piperazine-2,5-diones. thieme-connect.com

N-Acylation Strategies

Introduction of the Acetyl Group at Nitrogen (e.g., N1-Acetylation)

N-acetylation is a critical transformation for both the direct synthesis of acetylated products and for activating the piperazine-2,5-dione ring for subsequent reactions. The introduction of an acetyl group at one or both nitrogen atoms significantly increases the acidity of the protons on the α-carbons (C3 and C6). csu.edu.au This enhanced acidity facilitates deprotonation and subsequent enolate formation, which is a key step for condensation reactions. csu.edu.au

A straightforward method for this transformation is the treatment of piperazine-2,5-dione with acetylating agents. For example, 1,4-diacetylpiperazine-2,5-dione can be prepared by reacting piperazine-2,5-dione with acetyl chloride at room temperature or with acetic anhydride at elevated temperatures. csu.edu.aumdpi.com For selective N1-acetylation, a precursor like 4-methylpiperazine-2,5-dione would be subjected to similar conditions, yielding this compound.

| Precursor | Reagent | Product | Reference |

| Piperazine-2,5-dione | Acetyl Chloride | 1,4-Diacetylpiperazine-2,5-dione | mdpi.com |

| Piperazine-2,5-dione | Acetic Anhydride | 1,4-Diacetylpiperazine-2,5-dione | csu.edu.au |

C-Acylation Approaches

Introducing acyl groups at the carbon centers of the piperazine-2,5-dione ring can be achieved through methods like the Dieckmann cyclization. This approach provides access to 3-substituted piperazine-2,5-diones that feature electron-withdrawing groups, including various acyl moieties such as COR, CO2R, and CN. thieme-connect.com The synthesis utilizes readily available starting materials and produces the desired C-acylated analogues in moderate to good yields (43–78%). thieme-connect.com These intermediates are valuable for building more complex derivatives.

Condensation Reactions for Exocyclic Group Introduction (e.g., Benzylidene Derivatives)

Condensation reactions, particularly with aromatic aldehydes, are a powerful tool for introducing exocyclic double bonds, leading to derivatives such as benzylidene piperazine-2,5-diones. The key to controlling these reactions is the use of an N-acylated starting material like 1,4-diacetylpiperazine-2,5-dione. mdpi.comuit.no

While direct condensation of piperazine-2,5-dione with two equivalents of an aldehyde typically yields symmetrical bis-arylidene derivatives, the use of 1,4-diacetylpiperazine-2,5-dione allows for a stepwise, controlled reaction. mdpi.com Reacting equimolar quantities of 1,4-diacetylpiperazine-2,5-dione and an aromatic aldehyde in the presence of a base like triethylamine (TEA) can yield a mono-substituted product, such as 1-acetyl-3-benzylidenepiperazine-2,5-dione. mdpi.comuit.no This mono-arylidene intermediate can then be reacted with a different aldehyde to form unsymmetrical bis-arylidene derivatives. mdpi.comresearchgate.net

| Reactants | Base/Solvent | Product Type | Key Feature | References |

| 1,4-Diacetylpiperazine-2,5-dione + 1 eq. Ar-CHO | Triethylamine | Mono-arylidene | Stepwise control | mdpi.comuit.no |

| 1-Acetyl-3-arylidenepiperazine-2,5-dione + 1 eq. Ar'-CHO | Triethylamine/DMF | Unsymmetrical Bis-arylidene | Synthesis of diverse structures | mdpi.com |

| Piperazine-2,5-dione + 2 eq. Ar-CHO | N/A | Symmetrical Bis-arylidene | Direct, uncontrolled reaction | mdpi.com |

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of substituted piperazine-2,5-diones is essential for accessing specific isomers. Stereoselectivity can be introduced during alkylation of the ring or during the modification of exocyclic groups.

Enantioselective synthesis of α-substituted derivatives can be accomplished using methods such as palladium-catalyzed asymmetric allylic alkylation, which generates highly enantioenriched products. nih.gov

In the case of derivatives with exocyclic double bonds, such as the benzylidene products from condensation reactions, subsequent hydrogenation can lead to the formation of new stereocenters. The hydrogenation of (Z,Z)-bis(benzylidene)piperazine-2,5-diones often results in a diastereomeric mixture of cis and trans isomers. csu.edu.au The ratio of these diastereomers can be influenced by the reaction conditions and catalyst. For example, while standard hydrogenation with Pd/C may produce a mixture, specialized catalyst systems, such as those involving iridium, have been proposed to enhance selectivity by directing the reaction across the same face of the piperazine-dione ring. csu.edu.au

Diastereoselective Control in Alkylation and Acylation Reactions

The planar and rigid nature of the 2,5-diketopiperazine ring allows for effective stereochemical control during reactions such as alkylation. The introduction of substituents at the C-3 and C-6 positions can be directed by existing stereocenters within the molecule.

Alkylation of enolates derived from chiral piperazine-2,5-diones is a common strategy for the asymmetric synthesis of α-amino acids. The diastereoselectivity of these reactions is influenced by the protecting groups on the nitrogen atoms and the conformation of the ring. For instance, the alkylation of (3S)-3-methylpiperazine-2,5-dione demonstrates the principle of using an existing chiral center to direct the stereochemistry of an incoming group. Treatment of the N-unsubstituted DKP with a strong base like lithium hexamethyldisilazide (LHDMS) generates an enolate, which can then be alkylated. In a study involving the methylation of (3S)-3-methylpiperazine-2,5-dione, a high diastereomeric excess (de) of 98% was achieved, favoring the formation of the (3S,6S)-3,6-dimethyl derivative. A similar reaction with the (3R)-enantiomer yielded the corresponding (3R,6R)-product with a diastereomeric ratio of 93:7. This high level of stereocontrol underscores the utility of the DKP scaffold in asymmetric synthesis.

The N-acetylation of the piperazine-2,5-dione core plays a significant role in its reactivity. The acetyl groups increase the acidity of the C-H protons at the α-positions (C-3 and C-6), facilitating deprotonation to form the enolate necessary for alkylation and condensation reactions. This activation is crucial for reactions involving less reactive electrophiles. While specific studies on the diastereoselective acylation of this compound are not extensively detailed in the reviewed literature, the principles of stereocontrol observed in alkylation reactions are expected to apply. The facial selectivity of the enolate would be influenced by the existing methyl group at the N-4 position and any chiral center on the ring, directing the approach of the acylating agent.

Condensation reactions with aldehydes, another form of C-C bond formation at the α-carbon, have also been explored. For N,N'-diacetylpiperazine-2,5-dione, condensation with various benzaldehydes can be achieved. These reactions proceed via an enolate intermediate and lead to the formation of (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au Subsequent hydrogenation of these products can lead to the formation of cis and trans isomers, with the stereochemical outcome dependent on the catalyst and reaction conditions. csu.edu.au

| Substrate | Reaction Conditions | Product | Diastereomeric Excess/Ratio |

|---|---|---|---|

| (3S)-3-methylpiperazine-2,5-dione | 1. LHDMS 2. Methyl iodide | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | 98% de |

| (3R)-3-methylpiperazine-2,5-dione | 1. LHDMS 2. Methyl iodide | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | 93:7 dr |

Utilization of Chiral Precursors in Synthesis

The most straightforward approach to synthesizing enantiomerically pure piperazine-2,5-diones is through the cyclization of dipeptides, which are themselves constructed from chiral α-amino acids. This "chiral pool" approach leverages the readily available and vast array of naturally occurring and synthetic amino acids as starting materials. baranlab.org The chirality of the final DKP is directly inherited from the constituent amino acids.

The synthesis of a specific DKP like this compound would begin with the selection of the appropriate amino acid precursors. The core structure, 4-methylpiperazine-2,5-dione, is derived from two amino acid residues. One of these would be glycine (to provide the unsubstituted α-carbon), and the other would be N-methylated amino acid. For instance, the cyclization of a dipeptide formed from glycine and sarcosine (N-methylglycine) would yield 1-methylpiperazine-2,5-dione or 4-methylpiperazine-2,5-dione depending on the order of coupling and cyclization preferences.

To synthesize a chiral version of this DKP, one would start with a chiral amino acid. For example, to prepare a chiral analogue such as (S)-3-isopropyl-1-methylpiperazine-2,5-dione, one could start with L-valine and sarcosine. The synthesis would involve the following general steps:

Peptide Coupling: Coupling of a protected L-valine with a protected sarcosine to form the linear dipeptide.

Deprotection: Removal of the protecting groups.

Cyclization: Intramolecular amide bond formation to yield the piperazine-2,5-dione ring. This is often achieved by heating the dipeptide ester.

N-Acetylation: Finally, selective acetylation of the nitrogen atom derived from the valine residue would yield the target N-acetylated product.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a hypothetical ¹H NMR spectrum of 1-Acetyl-4-methylpiperazine-2,5-dione, distinct signals would be expected for the different types of protons present in the molecule. The acetyl group would likely show a singlet for the methyl protons. The methyl group attached to the nitrogen at position 4 would also produce a singlet. The methylene (B1212753) protons on the piperazine (B1678402) ring would likely appear as multiplets due to their coupling with each other. The chemical shifts of these protons are influenced by the electronic environment created by the adjacent carbonyl and acetyl groups. For substituted piperazine-2,5-diones, the protons on the piperazine ring can undergo noticeable chemical shifts due to magnetic anisotropic de-shielding, particularly when aromatic side chains are present. csu.edu.au

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl CH₃ | ~2.1 | Singlet | 3H |

| N-Methyl CH₃ | ~3.0 | Singlet | 3H |

Note: This table is predictive and not based on experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be anticipated for each unique carbon atom. The carbonyl carbons of the piperazine-2,5-dione ring and the acetyl group would resonate at the downfield end of the spectrum. The methyl carbons of the acetyl and N-methyl groups would appear at the upfield end. The methylene carbons of the piperazine ring would be found in the intermediate region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Acetyl C=O | ~170 |

| Piperazine C=O | ~165 |

| Piperazine CH₂ | ~45-55 |

| N-Methyl CH₃ | ~35 |

Note: This table is predictive and not based on experimental data.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable in confirming the structure of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the signals of the piperazine ring protons. A NOESY spectrum would provide information about the spatial proximity of protons, which can be used to determine the conformation of the piperazine ring. csu.edu.au For instance, in related diketopiperazines, NOESY experiments have been used to identify the stereochemical nature of the molecule. csu.edu.au

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups. The two carbonyl groups of the piperazine-2,5-dione ring and the acetyl carbonyl group would likely exhibit distinct stretching vibrations. The C-N stretching vibrations of the amide and tertiary amine groups, as well as the C-H stretching and bending vibrations of the methyl and methylene groups, would also be present. In studies of related diketopiperazines, the C=O stretching mode (cis amide I mode) is a strong band observed in the IR spectrum. gre.ac.uk

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acetyl) | ~1700 | Strong |

| C=O (Amide) | ~1670 | Strong |

| C-N Stretch | ~1200-1350 | Medium |

Note: This table is predictive and not based on experimental data.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands for the carbonyl stretching vibrations, which are often strong in Raman spectra. The C-N and C-C bond vibrations of the piperazine ring would also be observable. For similar diketopiperazine structures, the C=O stretching mode is also a prominent feature in the Raman spectrum. gre.ac.uk

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acetyl & Amide) | ~1650-1700 | Strong |

| Ring Vibrations | ~800-1200 | Medium |

Note: This table is predictive and not based on experimental data.

Lack of Publicly Available Spectroscopic and Crystallographic Data for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that specific experimental data for the chemical compound "this compound" is not publicly available. This includes a lack of published studies on its mass spectrometry and X-ray crystallography.

The structural elucidation of a chemical compound relies heavily on empirical data obtained from analytical techniques. Mass spectrometry is essential for determining the precise molecular weight and observing fragmentation patterns, which provides insight into the molecule's structure. Similarly, X-ray crystallography is the definitive method for establishing the solid-state molecular conformation, geometry, and identifying isomeric forms such as cis/trans isomers.

Without access to these fundamental experimental results for this compound, it is not possible to provide a scientifically accurate and detailed analysis of its spectroscopic and crystallographic characteristics. Information is available for structurally related compounds, such as other piperazine-2,5-dione derivatives. However, spectroscopic and crystallographic properties are highly specific to the exact molecular structure, and data from analogous compounds cannot be used to accurately describe this compound itself.

Therefore, due to the absence of the necessary scientific data, the requested article focusing on the mass spectrometry and X-ray crystallography of this compound cannot be generated at this time.

Molecular Structure and Conformational Analysis

Stereochemical Aspects and Isomerism

Examination of Enantiomeric and Diastereomeric Forms

The potential for stereoisomerism in piperazine-2,5-dione derivatives is primarily determined by the presence of chiral centers, which typically arise from substituents on the α-carbon atoms (positions 3 and 6) of the ring. The parent structure, 1-Acetyl-4-methylpiperazine-2,5-dione, is derived from the cyclization of two achiral glycine (B1666218) units, followed by N-acetylation and N-methylation. As there are no substituents on the α-carbons, the molecule lacks chiral centers. Consequently, this compound is an achiral molecule and does not exist in enantiomeric or diastereomeric forms. Stereoisomerism would only be possible if the core structure were derived from chiral amino acids, leading to substitutions at the C3 or C6 positions. csu.edu.au

Conformational Preferences of the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring is a conformationally constrained yet flexible system. ebrary.net While a planar conformation is possible, steric and electronic repulsions often cause the ring to pucker. The most common conformations are non-planar forms, such as the boat, half-chair, or twist-boat conformations. baranlab.orgresearchgate.net

For N,N'-disubstituted DKPs like this compound, the ring typically adopts a boat or a flattened boat conformation. baranlab.org The energy difference between various conformations is often small, within a few kcal/mol, allowing for dynamic interconversion in solution and sensitivity to the solid-state packing environment. baranlab.org The presence of substituents on the nitrogen atoms, such as the acetyl and methyl groups, influences the degree of ring puckering. For instance, bulky substituents can favor more pronounced boat conformations to minimize steric strain. In contrast, substituents that engage in electronic resonance with the amide bond, such as aromatic rings, can favor a more planar ring structure. baranlab.org The specific conformation of this compound would be a balance between these competing steric and electronic effects.

Table 1: Common Conformations of the Piperazine-2,5-dione Ring

| Conformation | Description | Typical Substituent Influence |

|---|---|---|

| Planar | All six ring atoms lie in the same plane. | Favored by aromatic substituents that promote π-system overlap. baranlab.org |

| Boat | C3 and C6 atoms are puckered out of the plane of the other four atoms, resembling a boat. | Common for cis-3,6-disubstituted DKPs and many N,N'-disubstituted DKPs. baranlab.org |

| Half-Chair | One atom is puckered out of the plane formed by the other five. | Observed in some substituted piperazinedione derivatives. researchgate.net |

| Twist-Boat | A skewed or twisted version of the boat conformation. | An intermediate conformation that can be adopted to relieve strain. |

Intermolecular Interactions in the Solid State

In the absence of classical hydrogen bond donors like N-H groups, the crystal structure of this compound is governed by weaker intermolecular forces, primarily C-H···O hydrogen bonds and van der Waals interactions.

Analysis of Hydrogen Bonding Networks

With both nitrogen atoms substituted, this compound lacks the N-H donors necessary for the strong N-H···O hydrogen bonds that typically dominate the crystal packing of unsubstituted or mono-N-substituted DKPs. ebrary.net Instead, its solid-state structure is stabilized by a network of weaker C-H···O hydrogen bonds. researchgate.net

Potential hydrogen bond donors in the molecule are the C-H groups of the methylene (B1212753) units at the C3 and C6 positions, as well as the C-H groups of the N-methyl and N-acetyl substituents. The primary hydrogen bond acceptors are the oxygen atoms of the two ring carbonyl groups and the acetyl carbonyl group. These C-H···O interactions, while individually weak, collectively play a crucial role in directing the molecular packing and establishing a stable, three-dimensional lattice. researchgate.net In similar N,N'-disubstituted systems, these interactions often link molecules into chains or layered sheets. researchgate.net

Crystal Packing and Supramolecular Assembly

In N,N'-disubstituted DKPs, molecules often arrange into layered structures. ebrary.netresearchgate.net The supramolecular assembly of this compound would likely involve molecules linking via C-H···O bonds to form sheets or layers, which then stack upon one another, stabilized by weaker van der Waals interactions between the layers. The specific arrangement would maximize attractive forces and create a densely packed crystal lattice.

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For a compound like 1-Acetyl-4-methylpiperazine-2,5-dione, these methods would provide deep insights into its intrinsic chemical nature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules.

DFT calculations would be employed to determine the optimized molecular geometry of this compound, representing its most stable three-dimensional arrangement. From this optimized structure, a wealth of electronic properties can be derived. Key among these are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity. For a hypothetical analysis, the calculated energies would be presented in a table.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

The vibrational spectrum of a molecule is a unique fingerprint that can be predicted using DFT calculations. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies corresponding to the normal modes of vibration (stretching, bending, etc.) can be obtained. These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions.

Evaluation of Conformational Stability and Energetics

The piperazine-2,5-dione ring can adopt different conformations, such as boat or chair forms. The presence of acetyl and methyl substituents introduces additional conformational flexibility. Computational methods would be used to perform a systematic conformational search to identify the various stable conformers of this compound. The relative energies of these conformers would be calculated to determine the most stable, or ground-state, conformation. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Investigation of Conformational Dynamics in Different Environments

MD simulations would be used to explore the conformational landscape of this compound in various environments, such as in a vacuum, in an aqueous solution, or in a non-polar solvent. By simulating the motion of the molecule over nanoseconds or longer, researchers can observe how it changes its shape and how these conformational changes are influenced by the surrounding solvent molecules. This provides a more realistic understanding of the molecule's behavior under different conditions. The simulations would track the evolution of key dihedral angles to characterize the conformational transitions and their timescales.

Computational Approaches in Structure-Activity Relationship (SAR)

Computational chemistry provides powerful tools to investigate the relationship between the chemical structure of a molecule and its biological activity. For derivatives of piperazine-2,5-dione, including "this compound," these methods offer insights into their potential biological properties and interactions with therapeutic targets. While specific computational studies focusing exclusively on "this compound" are not extensively documented in publicly available literature, the principles of Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely applied to this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of new compounds, optimizing lead compounds, and understanding the molecular properties that are crucial for a specific biological effect.

For piperazine-2,5-dione derivatives, QSAR studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as:

Constitutional (1D) Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of specific functional groups.

Topological (2D) Descriptors: These reflect the connectivity of atoms within the molecule, including branching and shape indices.

Geometrical (3D) Descriptors: These are derived from the three-dimensional structure of the molecule and include properties like molecular surface area and volume.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), electronic effects, and polarizability.

Once the descriptors are calculated for a set of related compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model.

While a specific QSAR model for "this compound" is not available, a hypothetical QSAR study for a series of piperazine-2,5-dione derivatives might yield a model represented by an equation like:

pIC50 = β0 + β1(logP) + β2(Molecular_Weight) + β3(Hydrogen_Bond_Donors)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the β coefficients represent the contribution of each descriptor to the activity.

Illustrative QSAR Data for a Hypothetical Series of Piperazine-2,5-dione Analogs

| Compound | pIC50 (Experimental) | logP | Molecular Weight | Hydrogen Bond Donors | pIC50 (Predicted) |

| Analog 1 | 6.5 | 1.2 | 250 | 1 | 6.4 |

| Analog 2 | 7.1 | 1.8 | 280 | 0 | 7.2 |

| Analog 3 | 5.9 | 0.8 | 230 | 2 | 5.8 |

| This compound | Unknown | Calculated | 170.18 | 0 | Predicted Value |

| Analog 4 | 6.8 | 1.5 | 265 | 1 | 6.7 |

This table is for illustrative purposes only. The data presented for the analogs are hypothetical and intended to demonstrate the application of QSAR modeling. The predicted value for "this compound" would be calculated using a validated QSAR model.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and for elucidating the mechanism of action of a compound at the molecular level.

For a compound like "this compound," molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets. The process involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of the ligand ("this compound") and optimizing its geometry.

Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the binding site of the receptor and to score the different binding poses based on their predicted binding energy.

Studies on related piperazine-2,5-dione derivatives have shown their potential to interact with a variety of biological targets, including enzymes and receptors involved in cancer and infectious diseases. For instance, derivatives of this scaffold have been investigated as inhibitors of tubulin polymerization and as ligands for various receptors. nih.gov

A molecular docking study of "this compound" against a hypothetical protein kinase target might reveal key interactions, such as hydrogen bonds between the carbonyl oxygens of the dione ring and amino acid residues in the protein's active site. The acetyl and methyl groups would also be assessed for their contribution to binding through hydrophobic interactions.

Illustrative Molecular Docking Results for "this compound" with a Hypothetical Protein Target

| Parameter | Value |

| Target Protein | Hypothetical Protein Kinase XYZ (PDB: 0XXX) |

| Binding Energy (kcal/mol) | -6.8 |

| Key Interacting Residues | Lys72, Glu91, Leu135 |

| Type of Interactions | Hydrogen bond with the backbone NH of Leu135; Hydrophobic interactions with the side chains of Lys72 and Glu91. |

This table is for illustrative purposes only. The data presented is hypothetical and intended to demonstrate the output of a molecular docking study.

Such computational analyses, while predictive in nature, are crucial for guiding the synthesis and biological evaluation of new compounds, thereby accelerating the drug discovery process.

Chemical Reactivity and Derivatization Pathways

Reactivity at the Piperazine (B1678402) Ring Nitrogens (N1 and N4)

The reactivity of the nitrogen atoms within the piperazine-2,5-dione core is significantly influenced by the electronic effects of the adjacent carbonyl groups and the N-substituents.

Electrophilic and Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atoms of a standard piperazine ring typically renders them nucleophilic and susceptible to electrophilic attack. However, in 1-Acetyl-4-methylpiperazine-2,5-dione, the nucleophilicity of the N1 nitrogen is substantially diminished due to the electron-withdrawing effect of the adjacent acetyl group and the two carbonyl groups. This delocalization of the nitrogen's lone pair into the carbonyl systems makes electrophilic substitution at N1 challenging under standard conditions.

Nucleophilic substitution reactions at the nitrogen atoms are not typical for this class of compounds, as the nitrogens are not good leaving groups.

Transformations Involving the Acetyl Group (e.g., Deacetylation)

The acetyl group at the N1 position is susceptible to cleavage under both acidic and basic hydrolytic conditions. This deacetylation reaction is a common transformation for N-acetylated piperazines and piperazinediones. The specific conditions for deacetylation can influence the integrity of the rest of the molecule. For instance, strong basic or acidic conditions might also lead to the hydrolysis of the amide bonds within the piperazine-2,5-dione ring.

In the context of condensation reactions at the alpha-carbons, it has been observed that the work-up conditions following the reaction can lead to the removal of the acetyl group, negating the need for a separate deprotection step. csu.edu.au This suggests that the acetyl group can be labile under certain reaction conditions.

Reactivity at the Piperazine Ring Carbons (C3 and C6)

The carbons at the C3 and C6 positions, being alpha to both a nitrogen atom and a carbonyl group, exhibit enhanced reactivity, particularly when the adjacent nitrogen is acylated.

Alpha-Carbon Reactivity Adjacent to Carbonyl Functionalities

The presence of the N-acetyl group at N1 is crucial for increasing the acidity of the protons at the adjacent C6 methylene (B1212753) group. This electron-withdrawing effect facilitates the formation of an enolate or a related carbanionic intermediate upon treatment with a suitable base. csu.edu.au This enhanced acidity is a key factor in enabling functionalization at this position. Similarly, while the N4-methyl group is not as strongly electron-withdrawing as the acetyl group, the adjacent carbonyl at C5 still imparts some acidity to the protons at the C3 position, though to a lesser extent than at C6.

Aldol Additions and Condensations

A significant body of research has focused on the aldol-type condensation reactions of N-acylated piperazine-2,5-diones with aldehydes. Specifically, 1,4-diacetylpiperazine-2,5-dione has been shown to react with a variety of aromatic and aliphatic aldehydes in the presence of a base to form 3-alkylidene- and 3,6-dialkylidene-piperazine-2,5-diones. uit.nosemanticscholar.org This reactivity is directly attributed to the increased acidity of the alpha-protons due to the N-acetyl groups. csu.edu.au

The reaction can be controlled to achieve either mono- or di-condensation. In the case of this compound, condensation would be expected to occur preferentially at the more activated C6 position. The reaction proceeds through the formation of an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent elimination of water leads to the formation of the alkylidene derivative.

| Reactant | Product | Base/Solvent | Yield | Reference |

| 1,4-Diacetylpiperazine-2,5-dione and Benzaldehyde | (Z,Z)-3,6-Dibenzylidenepiperazine-2,5-dione | K2CO3/DMF | - | csu.edu.au |

| 1,4-Diacetylpiperazine-2,5-dione and Methoxybenzaldehydes | Homo- and hetero-dimeric (benzylidene)piperazine-2,5-diones | K2CO3/DMF | 10-81% | csu.edu.au |

| 1,4-Diacetylpiperazine-2,5-dione and Acetaldehyde | (±)-(Z)-N',N''-diacetyl-6-ethylidene-3-(3-indolylmethyl)piperazine-2,5-dione (from an intermediate) | KF/Al2O3/DMF | 95% | lookchemmall.com |

Reactivity at the Carbonyl Carbons (C2 and C5)

The carbonyl carbons (C2 and C5) of the piperazine-2,5-dione ring are electrophilic centers and are susceptible to nucleophilic attack. The reactivity of these amide carbonyls is generally lower than that of ketones or aldehydes.

Nucleophilic attack at these positions can potentially lead to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles or harsh reaction conditions can lead to the cleavage of the amide bond and subsequent ring-opening of the piperazine-2,5-dione structure. For instance, hydrolysis of piperazine-2,5-dione itself has been studied, indicating the susceptibility of the amide bonds to cleavage. nih.gov

Reduction Reactions

The reduction of the amide groups in this compound can be achieved through various methods, most notably with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These reactions can lead to the corresponding piperazine derivatives by complete reduction of the carbonyl groups.

Lithium aluminum hydride is a potent reducing agent widely used for the reduction of amides to amines. encyclopedia.pubwikipedia.org The expected outcome of the reaction of this compound with LiAlH₄ would be the complete reduction of both the cyclic amide (lactam) carbonyls and the acetyl carbonyl group to the corresponding methylene or ethyl groups, yielding 1-ethyl-4-methylpiperazine.

Catalytic hydrogenation is another method for the reduction of amides, although it often requires more forcing conditions compared to the reduction of other carbonyl compounds. google.com The hydrogenation of piperazine-2,5-diones can yield piperazines. google.com The specific conditions, such as the choice of catalyst, temperature, and pressure, would be critical in determining the reaction's outcome.

| Reagent | Predicted Product | General Reaction Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1-Ethyl-4-methylpiperazine | Anhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup |

| Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) | 1-Acetyl-4-methylpiperazine or 1-Ethyl-4-methylpiperazine | High pressure and elevated temperature |

Ring Transformations and Cycloadditions

The piperazine-2,5-dione ring system can be utilized as a precursor for the synthesis of other heterocyclic structures, such as pyrazines. It also holds the potential for the construction of more complex fused heterocyclic systems.

Synthesis of Dihydropyrazine and Pyrazine Derivatives

A general and effective method for converting piperazine-2,5-diones into pyrazine derivatives involves a two-step process: formation of a dihydropyrazine intermediate followed by oxidation. nih.gov This pathway can be applied to this compound to generate substituted pyrazines.

The first step involves the reaction of the piperazine-2,5-dione with a Meerwein salt, such as triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), to form a 2,5-diethoxy-3,6-dihydropyrazine derivative. nih.gov In the case of this compound, this would likely result in the formation of 1-acetyl-4-methyl-2,5-diethoxy-3,6-dihydropyrazine.

The subsequent step is the mild oxidation of the dihydropyrazine intermediate to the aromatic pyrazine. nih.gov Various oxidizing agents can be employed for this transformation. This aromatization step is crucial for the formation of the stable pyrazine ring. researchgate.net

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | O-Alkylation | Triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) | 1-Acetyl-4-methyl-2,5-diethoxy-3,6-dihydropyrazine |

| 2 | Oxidation (Aromatization) | Mild oxidizing agent (e.g., DDQ, MnO₂) | 1-Acetyl-4-methyl-2,5-diethoxypyrazine |

Potential for Expansion to Fused Heterocyclic Systems

The piperazine-2,5-dione scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. researchgate.net One notable example is the synthesis of pyrazino[1,2-a]indoles from piperazine-2,5-dione precursors. researchgate.netnih.gov This suggests that this compound could be a suitable starting material for analogous fused structures.

The synthesis of pyrazino[1,2-a]indoles often involves the condensation of a piperazine-2,5-dione with an appropriate ortho-halo-substituted aromatic aldehyde, followed by an intramolecular cyclization. researchgate.net By analogy, reacting this compound with a suitable indole precursor could lead to the formation of a fused pyrazino[1,2-a]indole system. The development of such synthetic routes opens avenues to novel polycyclic nitrogen-containing heterocycles with potential applications in medicinal chemistry. nih.gov

Furthermore, piperazine-2,5-dione derivatives can participate in cycloaddition reactions, which are powerful tools for the construction of complex cyclic systems. acs.org For instance, the [3+2] cycloaddition of azomethine ylides with dipolarophiles can lead to the formation of spiro- and fused-piperazine derivatives. acs.org The reactivity of the double bonds that can be introduced into the piperazine-2,5-dione ring makes it a candidate for Diels-Alder type reactions, further expanding its utility in synthesizing fused heterocyclic systems.

Biological Relevance and Medicinal Chemistry Research Applications

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 1-Acetyl-4-methylpiperazine-2,5-dione, the N-acetyl and N-methyl substituents, as well as the core piperazine-2,5-dione ring, are key determinants of its potential pharmacological profile.

The introduction of N-acetyl and N-methyl groups to the piperazine-2,5-dione scaffold can significantly modulate its physicochemical properties and, consequently, its biological activity. N-acetylation, for instance, can impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability. The acetyl group can act as a hydrogen bond acceptor and may influence the compound's absorption and distribution. In some cases, N-acetylation can alter the substrate specificity of a molecule for membrane transporters, thereby affecting its cellular uptake. researchgate.net The resonance effect of the acetyl group's carbonyl function can decrease the basicity of the adjacent nitrogen atom, which can influence the compound's ionization state at physiological pH and its potential interactions with biological targets. researchgate.net

N-methylation is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.govwordpress.com The addition of a methyl group can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. researchgate.netnih.gov Furthermore, the "magic methyl" effect describes instances where the strategic placement of a methyl group can lead to a significant improvement in potency or selectivity. nih.gov This can be due to the methyl group filling a small hydrophobic pocket in the target's binding site, or by inducing a conformational change in the molecule that favors a more active binding mode. researchgate.net N-methylation can also block metabolic N-demethylation, potentially increasing the compound's half-life. nih.gov

The combination of both an N-acetyl and an N-methyl group in this compound presents a unique profile of steric and electronic properties that can be explored in the design of new bioactive molecules.

The piperazine-2,5-dione core itself is a rigid structure that can be functionalized at various positions to modulate potency and selectivity towards specific biological targets. The nature, size, and stereochemistry of substituents on this core are critical for determining the biological activity. For example, in the development of anticancer agents, substitutions at the C-3 and C-6 positions of the piperazine-2,5-dione ring with bulky aromatic groups have been shown to be crucial for activity.

Research on various derivatives has demonstrated that even minor modifications to the substituents can lead to significant changes in biological effect. For instance, the introduction of different functional groups can alter the electronic distribution of the molecule, influencing its ability to interact with specific amino acid residues in a target protein through hydrogen bonds, hydrophobic interactions, or van der Waals forces. The conformational rigidity of the piperazine-2,5-dione scaffold can also be exploited to present substituents in a well-defined spatial orientation, which can be optimized for high-affinity binding to a target. nih.gov

While specific SAR data for this compound is not extensively available, the principles derived from studies of other substituted piperazine-2,5-diones suggest that the N-acetyl and N-methyl groups would play a significant role in defining its interaction with biological macromolecules, thereby influencing its potency and selectivity.

Biochemical Mechanism of Action Investigations (Pre-clinical Focus)

Understanding the biochemical mechanism of action is crucial for the development of any potential therapeutic agent. For compounds based on the this compound scaffold, pre-clinical investigations would focus on identifying their molecular targets and elucidating their effects on cellular pathways.

The piperazine-2,5-dione scaffold has been shown to be a versatile platform for the design of ligands that can bind to a variety of biological targets, including enzymes and receptors. For example, derivatives of this scaffold have been developed as inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. nih.gov X-ray crystallography studies of these inhibitors have revealed specific binding modes within the ATP-binding site of the kinase, highlighting the importance of the piperazine (B1678402) core in orienting the substituents for optimal interaction with the enzyme. nih.gov

Other studies have shown that piperazine-containing compounds can act as ligands for serotonin (B10506) receptors. osti.gov The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding or ionic interactions with the receptor's binding pocket. The substituents on the piperazine ring, such as the acetyl and methyl groups in this compound, would further define the specificity and affinity of this interaction.

Compounds based on the piperazine-2,5-dione scaffold have been shown to modulate various cellular pathways, including those involved in cell proliferation, survival, and death. For instance, some piperazine derivatives have been found to induce apoptosis in cancer cells. e-century.us The induction of apoptosis can occur through multiple mechanisms, including the activation of caspases, the modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).

Furthermore, as mentioned, piperazine-2,5-dione derivatives have been developed as kinase inhibitors. nih.gov By inhibiting specific kinases, these compounds can interfere with signaling pathways that are often dysregulated in diseases such as cancer and inflammation. For example, inhibition of the PI3K/Akt and MAPK signaling pathways by certain piperazine-containing compounds has been linked to their anticancer effects. mdpi.com The ability of this compound to modulate such pathways would depend on its specific molecular targets and would be a key area of investigation in pre-clinical studies.

Role as a Privileged Scaffold in Medicinal Chemistry Research

The piperazine-2,5-dione ring system is considered a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target. The versatility of the piperazine-2,5-dione scaffold stems from several key features:

Structural Rigidity and Conformational Pre-organization: The cyclic nature of the scaffold reduces the number of rotatable bonds compared to linear peptides, which can lead to a lower entropic penalty upon binding to a target. This conformational constraint helps to present appended functional groups in a defined three-dimensional arrangement. nih.gov

Synthetic Accessibility: The piperazine-2,5-dione core can be readily synthesized from amino acid precursors, allowing for the facile introduction of a wide range of substituents with control over stereochemistry. mdpi.com

Favorable Physicochemical Properties: The scaffold itself possesses a balance of hydrophilic and hydrophobic character, and its properties can be further tuned through substitution. The two nitrogen atoms and two carbonyl groups can participate in hydrogen bonding, which is often crucial for target recognition. nih.gov

Presence in Natural Products: The piperazine-2,5-dione motif is found in a diverse array of natural products with a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties. This natural precedent has inspired the use of this scaffold in drug discovery programs.

These characteristics make the piperazine-2,5-dione scaffold, and by extension this compound, a valuable starting point for the design of new bioactive molecules with potential applications in various therapeutic areas.

Building Block for the Synthesis of Novel Pharmaceutical Agents

The piperazine-2,5-dione nucleus is a versatile starting point for the synthesis of diverse and complex molecules. Its conformationally constrained, near-planar structure provides a rigid framework that can be strategically functionalized to interact with biological targets. wikipedia.org This scaffold is often employed in the generation of compound libraries for high-throughput screening in drug discovery programs.

Derivatives of piperazine-2,5-dione have been investigated for a range of therapeutic applications, including:

Anticancer Agents: Certain piperazine-2,5-diones have shown the ability to inhibit cancer cell growth. nih.gov The core structure can be modified to enhance interactions with specific targets in cancer cells.

Antiviral and Antimicrobial Agents: The piperazine-2,5-dione moiety has been incorporated into molecules with demonstrated antiviral and antimicrobial properties. nih.gov

Central Nervous System (CNS) Agents: The piperazine scaffold, in general, is a common feature in drugs targeting the CNS. nih.gov Modifications to the piperazine-2,5-dione core can influence properties such as blood-brain barrier permeability, making it a candidate for the development of neurological drugs. For instance, various 1,4-disubstituted 2-methylpiperazine (B152721) derivatives have been synthesized and evaluated as ligands for serotonin receptors. nih.gov

The presence of the acetyl group at the 1-position and the methyl group at the 4-position of this compound would serve as specific functional handles. The acetyl group could influence hydrogen bonding interactions and metabolic stability, while the methyl group can impact lipophilicity and steric interactions with target proteins. These substitutions are crucial for modulating the biological activity and pharmacokinetic profile of potential drug candidates derived from this scaffold.

Contribution to Physicochemical Properties Relevant for Drugability

The physicochemical properties of a molecule are critical for its "drugability," influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The piperazine-2,5-dione scaffold and its substituents play a significant role in determining these properties.

Water Solubility:

The solubility of piperazine-containing compounds is a key characteristic. nih.gov The parent compound, piperazine, is freely soluble in water. wikipedia.org However, the introduction of substituents can significantly alter this property. The two carbonyl groups in the piperazine-2,5-dione ring can act as hydrogen bond acceptors, potentially contributing to aqueous solubility. The parent piperazine-2,5-dione has a reported solubility of 142 g/L. sigmaaldrich.com The addition of the acetyl and methyl groups in this compound would be expected to increase its lipophilicity compared to the unsubstituted ring, which could decrease water solubility. Balancing lipophilicity and solubility is a critical aspect of drug design.

Basicity:

The basicity of the nitrogen atoms in the piperazine ring is a defining feature that influences its physicochemical and pharmacokinetic properties. nih.gov Piperazine itself is a basic compound. wikipedia.orgchemicalbook.com The pKa values of piperazine are 9.73 and 5.35 at 25°C. uregina.ca In the piperazine-2,5-dione ring, the presence of the adjacent carbonyl groups significantly reduces the basicity of the nitrogen atoms due to the electron-withdrawing effect of the amide functionality. This lower basicity can be advantageous in drug design, as it can reduce the potential for off-target interactions and improve oral bioavailability. The N-acetyl and N-methyl substitutions in this compound would further modulate the electronic environment of the nitrogen atoms, though they would remain significantly less basic than a typical piperazine amine.

Below is a table summarizing key physicochemical properties of the parent piperazine and piperazine-2,5-dione scaffolds, which provide a foundational understanding for substituted analogs like this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | pKa |

| Piperazine | C4H10N2 | 86.14 | Freely soluble | 9.73, 5.35 |

| Piperazine-2,5-dione | C4H6N2O2 | 114.10 | 142 g/L | Not available |

Materials Science and Other Advanced Chemical Applications

Integration into Biomedical Materials

The integration of piperazine-2,5-dione scaffolds into biomedical materials is an emerging area of research, with a focus on creating biodegradable and functional polymers. While direct studies on 1-Acetyl-4-methylpiperazine-2,5-dione are limited, the broader class of 2,5-diketopiperazines (2,5-DKPs) is being explored as cyclic monomers for the synthesis of poly(amino acid)s. researchgate.netwhiterose.ac.uk These polymers are of significant interest in the biomedical field due to their biocompatibility and potential for controlled degradation.

The synthesis of poly(amino acid)s from 2,5-DKPs offers a safer alternative to traditional methods that often involve toxic reagents like phosgene. whiterose.ac.uk The ring-opening polymerization (ROP) of 2,5-DKPs can be initiated to form well-defined polymers. It is conceivable that this compound could serve as a functional monomer in such polymerizations. The presence of the acetyl and methyl groups could influence the physical and chemical properties of the resulting polymer, such as its solubility, degradation rate, and drug-loading capacity. For instance, these groups could be modified post-polymerization to attach targeting ligands or other functional moieties.

Niosomal/chitosan formulations of piperazine-2,5-dione have been proposed to enhance their ability to cross biological barriers, suggesting their potential in drug delivery systems. nih.gov The development of nanoparticles from amphiphilic block copolymers containing 2,5-DKPs for acid-actuated drug release further underscores the potential of this class of compounds in creating advanced biomedical materials. researchgate.netwhiterose.ac.uk

Below is a table summarizing the potential applications of piperazine-2,5-dione derivatives in biomedical materials:

| Application Area | Description | Potential Role of this compound |

| Biodegradable Polymers | Synthesis of poly(amino acid)s through ring-opening polymerization of 2,5-diketopiperazines. researchgate.netwhiterose.ac.uk | Could act as a functional monomer to tailor polymer properties. |

| Drug Delivery Systems | Formation of nanoparticles for controlled and targeted drug release. researchgate.netwhiterose.ac.uk | The acetyl and methyl groups could be functionalized for drug conjugation or to modify nanoparticle characteristics. |

| Tissue Engineering | Development of biocompatible scaffolds that degrade over time. | Incorporation into polymer backbones could influence scaffold mechanics and degradation kinetics. |

Role in Organic Synthesis Beyond Medicinal Chemistry

Beyond its potential in biomedical materials, this compound is a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

The piperazine-2,5-dione ring is a common structural motif in many natural products and serves as a valuable scaffold for the synthesis of a variety of nitrogen-containing heterocycles. mdpi.comnih.gov The acetyl group in this compound can act as a protecting group or a reactive handle, allowing for selective transformations at other positions of the molecule.

For example, the use of 1,4-diacetylpiperazine-2,5-dione allows for the stepwise and controlled synthesis of unsymmetrical bisarylidene derivatives, which would not be possible with the unacetylated piperazine-2,5-dione. mdpi.com This highlights the utility of the acetyl group in directing the reactivity of the piperazinedione core. By analogy, this compound could be employed in similar condensation reactions to produce mono-functionalized derivatives, which can then be further elaborated into more complex structures.

The synthesis of various 1,4-disubstituted 2-methylpiperazine (B152721) derivatives has been reported, showcasing the versatility of the piperazine (B1678402) core in creating new chemical entities. nih.gov The inherent reactivity of the piperazine-2,5-dione scaffold allows it to be a precursor for a wide range of heterocyclic compounds with diverse applications. researchgate.netnih.govmdpi.com

The following table outlines the role of piperazine-2,5-dione derivatives as intermediates in organic synthesis:

| Synthetic Application | Description of Role | Example from Related Compounds |

| Scaffold for Heterocycle Synthesis | The piperazine-2,5-dione ring serves as a starting point for the construction of more complex nitrogen-containing heterocycles. mdpi.comnih.gov | Synthesis of pyrazines and as a 4π component in Diels-Alder reactions. mdpi.com |

| Controlled Functionalization | The acetyl group allows for selective reactions at other positions of the molecule. | Stepwise synthesis of unsymmetrical bisarylidene derivatives from 1,4-diacetylpiperazine-2,5-dione. mdpi.com |

| Precursor for Bioactive Molecules | Piperazine-2,5-dione derivatives are used to synthesize compounds with a range of biological activities. | Synthesis of symmetrically disubstituted 1,4-piperazine-2,5-diones as antileishmanial agents. researchgate.net |

Currently, there is limited information available in the scientific literature specifically detailing the catalytic applications of this compound. The research on the catalytic properties of piperazine-2,5-dione derivatives is not as extensive as their role as synthetic intermediates. However, the presence of nitrogen and oxygen atoms in the molecule suggests potential for coordination with metal centers, which could be a basis for developing novel catalysts. Further research is needed to explore the potential of this compound and its derivatives in catalytic processes.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Acetyl-4-methylpiperazine-2,5-dione in laboratory settings?

- Methodological Answer :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A hazards) .

- Store in airtight containers at 15–25°C, avoiding oxidizers and moisture .

- In case of spills, employ adsorbents like vermiculite and dispose of waste via approved hazardous waste programs .

Q. What synthetic routes are commonly employed for the preparation of piperazine-2,5-dione derivatives?

- Methodological Answer :

- Hydrazide formation : Reflux esters (e.g., malonic acid derivatives) with hydrazine hydrate in ethanol for 3 hours, followed by recrystallization .

- Cyclocondensation : Use aryl aldehydes and glacial acetic acid to synthesize 4-arylidene derivatives .

Q. What analytical techniques are critical for confirming the structural integrity of synthesized this compound compounds?

- Methodological Answer :

- NMR spectroscopy : Confirm regioselectivity and substituent positions via ¹H/¹³C NMR (e.g., arylpiperazine moiety analysis) .

- X-ray crystallography : Resolve stereochemistry using single-crystal diffraction data (CCDC deposition protocols apply) .

Q. What are the key physicochemical properties influencing the solubility and stability of this compound?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound's amide and ketone groups .

- Stability : Avoid prolonged exposure to >40°C; decomposition releases toxic gases (CO, NOx) under combustion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., POCl₃) for cyclization efficiency in chloroform .

- Microwave-assisted synthesis : Reduce reaction time for hydrazide intermediates while maintaining >95% purity .

Q. How should researchers address contradictions in biological activity data observed for structurally similar piperazine-2,5-dione derivatives?

- Methodological Answer :

- Receptor binding assays : Validate dual 5-HT1A/SERT affinity using radioligand displacement studies (IC₅₀ comparisons) .

- Structural analogs : Compare substituent effects (e.g., chloroacetyl vs. acetyl groups) on bioactivity via SAR analysis .

Q. What strategies are effective for modifying the arylpiperazine moiety to enhance receptor binding specificity in medicinal chemistry applications?

- Methodological Answer :

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -Cl) to improve 5-HT1A binding (see 4-chlorophenyl derivatives) .

- Stereochemical control : Synthesize enantiopure (R,R)- or (S,S)-isomers to assess chiral recognition in receptor pockets .

Q. What environmental precautions are necessary when disposing of reaction byproducts containing piperazine derivatives?

- Methodological Answer :

- Biodegradability testing : Assess aquatic toxicity using OECD 301D guidelines (no data available; assume high persistence) .

- Neutralization protocols : Treat acidic/basic waste with buffering agents (e.g., NaHCO₃) before incineration .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.